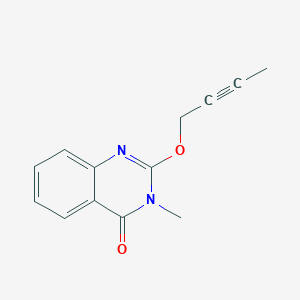

2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

2-but-2-ynoxy-3-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-3-4-9-17-13-14-11-8-6-5-7-10(11)12(16)15(13)2/h5-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANIGUBYTOWTIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC2=CC=CC=C2C(=O)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(but-2-yn-1-yloxy)benzoic acid. This intermediate is then subjected to cyclization reactions to form the quinazolinone core. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the but-2-yn-1-yloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced quinazolinones, and substituted quinazolinone derivatives. These products can have varied applications depending on their functional groups and structural modifications.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dihydroquinazolinones, including 2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one, exhibit significant anticancer properties. A study demonstrated that quinazolinone derivatives show cytotoxic effects against several cancer cell lines, including prostate cancer cells (PC-3) and leukemia cells. The compounds were evaluated for their half-maximal inhibitory concentration (IC50) values, which ranged from 8.2 to 32.1 μM .

Antimicrobial Properties

Dihydroquinazolinone derivatives have also been reported to possess antibacterial and antifungal activities. The structure of these compounds allows for interactions with microbial targets, leading to inhibition of growth. The relationship between structure and biological activity has been emphasized in various studies, indicating that modifications in the molecular structure can enhance efficacy against specific pathogens .

Enzyme Inhibition

Another significant application of this compound is its potential as an enzyme inhibitor. For instance, some derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This property may be beneficial in treating hyperpigmentation disorders .

Case Studies

Case Study 1: Anticancer Screening

A series of synthesized dihydroquinazolinone derivatives were screened for their anticancer activity against multiple cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain modifications led to improved cytotoxicity compared to parent compounds. For example, a derivative with a specific substituent exhibited an IC50 value lower than 5 μg/mL against MCF-7 cells .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, compounds derived from dihydroquinazolinones were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .

| Compound Name | Activity Type | Target Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|---|

| 2-(But-2-yn-1-yloxy)-3-methyl... | Anticancer | PC-3 (Prostate Cancer) | 8.2 - 32.1 μM |

| Derivative A | Antimicrobial | Staphylococcus aureus | MIC = 16 μg/mL |

| Derivative B | Antimicrobial | Escherichia coli | MIC = 32 μg/mL |

| Tyrosinase Inhibitor | Enzyme Inhibition | Tyrosinase | IC50 = 12 μM |

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparative Data Table

Discussion and Implications

The but-2-yn-1-yloxy substituent distinguishes the target compound from sulfonamide, thiadiazole, or thiazolidinone-containing analogs. Its linear alkyne chain may confer unique physicochemical properties, such as increased rigidity or enhanced hydrogen-bonding capacity, which could influence pharmacokinetics or target engagement. For instance, while sulfonamide derivatives excel in COX-2 inhibition (), the target compound’s alkoxy group might favor interactions with enzymes like cytochrome P450 or kinases. Synthesis-wise, the absence of complex heterocycle formation (e.g., thiazolidinones in ) could streamline production, though experimental validation is needed.

Biological Activity

Overview

2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound characterized by a quinazolinone core structure. This compound has garnered attention in medicinal chemistry and materials science due to its unique chemical properties and potential biological activities. Its structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The compound features a but-2-yn-1-yloxy group attached to the quinazolinone moiety, which enhances its reactivity and biological interactions. The synthesis typically involves multi-step processes starting from intermediates like 4-(but-2-yn-1-yloxy)benzoic acid, utilizing organic solvents and palladium complexes as catalysts.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating their functions. It also interacts with cellular receptors, influencing signal transduction pathways.

Inhibition Studies

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant inhibitory effects on various enzymes:

- Dihydrofolate Reductase (DHFR) : Compounds similar to this quinazolinone have shown promising DHFR inhibition with IC50 values ranging from 0.1 to 0.6 μM, suggesting potential as antifolate agents .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 29 | 0.1 | DHFR Inhibition |

| Compound 34 | 0.6 | DHFR Inhibition |

Antimicrobial and Antitumor Activity

The compound has also been evaluated for antimicrobial and antitumor properties. Some derivatives have demonstrated broad-spectrum antimicrobial activity comparable to established antibiotics like Gentamicin. Additionally, certain compounds exhibit significant antitumor activities with growth inhibition (GI) values ranging from 10.1% to 100% across various cancer cell lines .

Study on Antitumor Activity

In a study evaluating the antitumor effects of quinazolinone derivatives, several compounds were tested against different cancer cell lines. Notably, compounds showed cytotoxicity with IC50 values ranging from 2.44 μM to 9.43 μM against HepG2 and HCT-116 cells, indicating their potential as chemotherapeutic agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 16 | HepG2 | 6.29 |

| Compound 17 | HCT-116 | 2.44 |

Research Applications

The unique structure of this compound lends itself to various research applications:

- Medicinal Chemistry : As a candidate for drug development targeting specific enzymes or receptors.

- Materials Science : Utilized in synthesizing advanced materials with tailored electronic and optical properties.

- Biological Assays : Employed in studies assessing cellular processes and pathways influenced by the compound .

Q & A

Q. What are the optimal synthetic routes for 2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by introducing the but-2-yn-1-yloxy group. Key steps include nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Monitoring reaction progress via TLC and optimizing stoichiometry of reagents (e.g., alkynyl bromides) are critical for yield improvement. Recrystallization from ethanol or methanol is recommended for purification .

Q. How can structural characterization of this compound be performed to confirm its purity and connectivity?

Use a combination of 1H/13C NMR to verify substituent positions and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystallinity assessment, employ single-crystal X-ray diffraction (SCXRD) with software like SHELXL for refinement .

Q. What solvent systems are suitable for studying the compound’s physicochemical properties?

Polar solvents (e.g., DMSO, methanol) enhance solubility due to the quinazolinone core’s hydrogen-bonding capacity. For UV-Vis studies, use acetonitrile or ethanol to avoid solvent interference. Partition coefficients (logP) can be determined via HPLC with a C18 column and water/acetonitrile gradients .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?

SCXRD analysis with SHELX or ORTEP-3 provides bond lengths/angles and electron density maps, clarifying hybridization states (e.g., sp² carbonyl vs. sp³ methyl groups). For example, the dihedral angle between the quinazolinone ring and the but-2-yn-1-yloxy group can reveal steric effects. Refinement against high-resolution data (R-factor < 0.05) minimizes model bias .

Q. What strategies mitigate contradictory spectroscopic data (e.g., unexpected splitting in NMR signals)?

Contradictions often arise from dynamic processes (e.g., tautomerism) or paramagnetic impurities. Use VT-NMR (variable temperature) to identify temperature-dependent shifts. Cross-validate with 2D NMR (COSY, HSQC) to assign coupling patterns. For impurities, employ preparative HPLC or column chromatography .

Q. How does the but-2-yn-1-yloxy group influence the compound’s biological activity compared to other alkoxy derivatives?

The alkyne group enhances electrophilicity, enabling click chemistry for targeted drug delivery. Compare IC50 values in enzyme inhibition assays (e.g., tankyrase inhibition via SPR binding studies). Molecular docking (e.g., AutoDock Vina) can predict interactions with active sites, guided by crystal structures of homologous complexes .

Q. What mechanistic pathways explain byproduct formation during synthesis, and how can they be suppressed?

Byproducts like hydrolyzed quinazolinones or dimerized alkynes arise from moisture or excess base. Use anhydrous conditions with molecular sieves and inert atmospheres. Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps. Adjusting pH (<7) and reducing reaction time minimize degradation .

Methodological Resources

- Crystallography : SHELX suite for structure refinement ; ORTEP-3 for graphical representation .

- Spectroscopy : Bruker Avance III HD for NMR; Gaussian 16 for DFT calculations to predict spectral properties .

- Biological Assays : Surface plasmon resonance (SPR) for binding affinity; MTT assays for cytotoxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.